molecular formula C30H44O7 B12393989 Ganoderic acid DF

Ganoderic acid DF

Cat. No.: B12393989
M. Wt: 516.7 g/mol
InChI Key: MFIBBDYLQUDECT-JJHCDENKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acid DF involves the mevalonate pathway, which starts with acetyl-coenzyme A as the initial substrate. This pathway includes several enzymatic steps, leading to the formation of lanosterol, which is then converted into various ganoderic acids, including this compound .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and static culture are employed to enhance the yield of ganoderic acids. The addition of oleic acid during the fermentation process has been shown to significantly increase the production of ganoderic acids .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid DF undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce additional oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride are employed to convert ketones to alcohols.

    Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit enhanced biological activities .

Scientific Research Applications

Comparison with Similar Compounds

  • Ganoderic acid A
  • Ganoderic acid B
  • Ganoderic acid C
  • Ganoderic acid G
  • Ganoderic acid N

Ganoderic acid DF stands out due to its unique chemical structure and diverse pharmacological activities, making it a valuable compound for scientific research and therapeutic applications.

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

(6R)-6-[(5R,7S,10S,11S,13R,14R,17R)-7,11-dihydroxy-4,4,10,13,14-pentamethyl-3,15-dioxo-2,5,6,7,11,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-21,32-33H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,20+,21+,28+,29-,30+/m1/s1

InChI Key

MFIBBDYLQUDECT-JJHCDENKSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C[C@@H](C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C

Origin of Product

United States

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